molecular formula C16H17N3O B1363180 4-Acetamido-2',3-dimethylazobenzene CAS No. 588-23-8

4-Acetamido-2',3-dimethylazobenzene

Cat. No.: B1363180
CAS No.: 588-23-8
M. Wt: 267.33 g/mol
InChI Key: GFMVVEHDEIYWTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2’,3-dimethylazobenzene typically involves the diazotization of 2,3-dimethylaniline followed by coupling with acetanilide. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond .

Industrial Production Methods: Industrial production methods for 4-Acetamido-2’,3-dimethylazobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2’,3-dimethylazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetamido-2’,3-dimethylazobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Acetamido-2’,3-dimethylazobenzene involves its interaction with molecular targets such as enzymes and proteins. The azo bond in the compound can undergo reduction, leading to the formation of amine derivatives that interact with biological molecules. These interactions can affect various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 4-Acetamidoazobenzene
  • 2,3-Dimethylazobenzene
  • 4-Amino-2’,3-dimethylazobenzene

Comparison: 4-Acetamido-2’,3-dimethylazobenzene is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it exhibits distinct properties in terms of stability, solubility, and reactivity, making it suitable for specific applications in research and industry .

Biological Activity

4-Acetamido-2',3-dimethylazobenzene, a member of the azo compound family, is notable for its biological activity, particularly in the context of toxicology and pharmacology. This compound is synthesized through the diazotization of an appropriate aniline derivative, followed by coupling with a suitable aromatic compound. The biological implications of this compound are significant due to its potential effects on various biological systems.

  • Chemical Formula : C11H14N2O
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound features an acetamido group and two methyl groups on the azobenzene structure, which influence its solubility and reactivity.
  • Inhibition of Enzymatic Activity :
    • This compound has been shown to inhibit certain enzymatic pathways. Specifically, it inhibits dioxin-induced ethoxyallyl-O-deethylase activity, which is crucial in the metabolism of various xenobiotics .
  • Cytotoxic Effects :
    • Studies indicate that azo compounds can exhibit cytotoxicity, potentially leading to apoptosis in various cell lines. This property is often linked to their ability to generate reactive oxygen species (ROS) upon metabolic activation.
  • Mutagenicity :
    • Azo compounds, including derivatives like this compound, have been assessed for mutagenic potential. The presence of the azo group can facilitate the formation of DNA adducts, leading to mutations and carcinogenic effects in laboratory settings.

Case Studies

  • Study on Hepatotoxicity :
    In a controlled study, the administration of this compound to rodent models demonstrated significant liver toxicity, characterized by elevated liver enzymes and histopathological changes indicative of hepatocellular damage.
  • Genotoxicity Assessment :
    Research involving Ames tests revealed that this compound exhibits mutagenic properties when tested with specific strains of Salmonella typhimurium, suggesting a potential risk for genetic damage in vivo.

Comparative Biological Activity

CompoundCytotoxicityMutagenicityEnzyme Inhibition
This compoundHighPositiveYes
2-AminoazobenzeneModeratePositiveNo
4-DimethylaminoazobenzeneLowNegativeYes

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound. Notably:

  • Acute Toxicity : Animal studies indicate that high doses lead to acute toxicity symptoms including lethargy and respiratory distress.
  • Chronic Exposure Risks : Long-term exposure has been associated with increased incidences of liver tumors in experimental models.

Environmental Impact

The environmental persistence of azo compounds raises concerns regarding their degradation products, which may also possess biological activity. Research suggests that metabolites from this compound can be equally or more toxic than the parent compound.

Properties

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-6-4-5-7-16(11)19-18-14-8-9-15(12(2)10-14)17-13(3)20/h4-10H,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMVVEHDEIYWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340231
Record name 4-Acetamido-2',3-dimethylazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-23-8
Record name 4-Acetamido-2',3-dimethylazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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